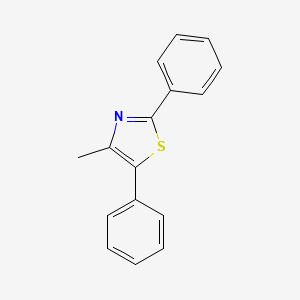
4-Methyl-2,5-diphenyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2,5-diphenyl-1,3-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is notable for its aromaticity, which is due to the delocalization of π-electrons across the ring structure. Thiazoles, including this compound, are known for their diverse biological activities and are found in various natural and synthetic products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,5-diphenyl-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of α-bromoacetophenone with thiourea under basic conditions, followed by methylation and phenylation steps. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-2,5-diphenyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; often performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Methyl-2,5-diphenyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-Methyl-2,5-diphenyl-1,3-thiazole involves its interaction with various molecular targets and pathways. The compound’s aromatic ring structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure but differ in the substituents at the 2 and 4 positions.
Thiazolidines: Reduced forms of thiazoles with a saturated ring structure.
Thiazolothiazoles: Compounds with fused thiazole rings, exhibiting unique chemical and biological properties.
Uniqueness: 4-Methyl-2,5-diphenyl-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C16H13NS |
|---|---|
Poids moléculaire |
251.3 g/mol |
Nom IUPAC |
4-methyl-2,5-diphenyl-1,3-thiazole |
InChI |
InChI=1S/C16H13NS/c1-12-15(13-8-4-2-5-9-13)18-16(17-12)14-10-6-3-7-11-14/h2-11H,1H3 |
Clé InChI |
IWVPSEZSKOEHNV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















